Rmi 61,140

説明

Historical Perspectives on Neuroleptic Agent Discovery

The history of neuroleptic, or antipsychotic, drug discovery is marked by serendipitous findings and an evolving understanding of neurological disorders. The origins can be traced back to the chemical phenothiazene, initially used as a synthetic dye in the late 19th century. psychiatric-drug-effects.comnih.gov Derivatives of phenothiazines, such as methylene (B1212753) blue, were later explored for various pharmaceutical properties, including antiseptic and antihelminthic uses. nih.gov

A pivotal moment occurred in the mid-20th century with the synthesis of phenothiazine (B1677639) derivatives aimed at exploiting antihistaminic properties. nih.gov This led to the development of compounds like promethazine. nih.gov Subsequent research by Henri-Marie Laborit on promethazine's effects in surgical patients revealed a calming and indifferent state, prompting further investigation into related compounds. nih.gov This culminated in the development of chlorpromazine (B137089) in the early 1950s, a chlorinated derivative of promazine, which was serendipitously found to possess antipsychotic activity and ushered in the "psychopharmacological era." nih.govourworldindata.orgnih.gov The discovery of chlorpromazine and subsequent typical antipsychotics like haloperidol (B65202) revolutionized psychiatric practice by providing pharmacological alternatives to previous biological therapies. nih.govourworldindata.orgfrontiersin.org The understanding of their mechanism of action evolved, with observations suggesting dopamine (B1211576) receptor blockade as a key factor. frontiersin.org The search for neuroleptics with improved side-effect profiles led to the development of atypical antipsychotics, such as clozapine, which demonstrated effectiveness with fewer neurological side effects. nih.govourworldindata.orgnih.govfrontiersin.org This historical trajectory underscores the continuous effort to identify and characterize compounds that modulate CNS function for therapeutic benefit.

RMI-61140's Position in Preclinical Central Nervous System Compound Research

Within the landscape of preclinical CNS compound research, RMI-61140 is recognized as an orally active neuroleptic. medchemexpress.comabmole.comabmole.com Its inclusion in various chemical catalogs and research lists alongside known neuropharmacological agents highlights its status as a compound of interest for investigating effects on the central nervous system. genecards.orggenecards.orggenecards.orggenecards.org

Preclinical studies have provided initial insights into the neuropharmacological profile of RMI-61140. Research findings indicate that RMI-61140 exhibits inhibitory effects on spontaneous motility and muscle tone in preclinical models, specifically in mice. medchemexpress.com Furthermore, it has been observed to increase barbiturate-induced sleep and cause eyelid ptosis in these models. medchemexpress.com These effects are characteristic of neuroleptic activity and suggest a modulation of neural pathways involved in motor control, sedation, and autonomic function. The compound's potential utility in schizophrenia research has also been noted based on its preclinical effects. medchemexpress.com

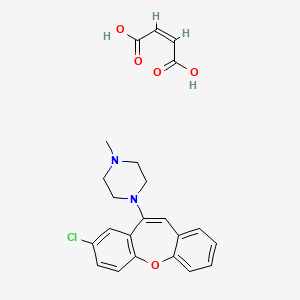

The chemical structure of RMI-61140 features a dibenzo[b,f]oxepin ring system and a piperazine (B1678402) ring. ontosight.ai It is commonly studied in its maleate (B1232345) salt form, which is utilized to enhance its solubility and stability for research purposes. ontosight.ai

| Preclinical Observation | Effect in Mice |

|---|---|

| Spontaneous motility | Inhibited |

| Muscle tone | Decreased |

| Barbiturate-induced sleep | Increased |

| Eyelid ptosis | Caused |

Current Knowledge Gaps and Strategic Avenues for RMI-61140 Investigation

Despite the observed preclinical neuroleptic effects of RMI-61140, a significant knowledge gap exists regarding its precise molecular target. While its neuroleptic activity suggests potential involvement with dopaminergic pathways, the exact mechanism of action remains unspecified in currently available literature. This lack of a clearly defined molecular target distinguishes it from compounds like GBR 12783, which is known to be highly selective for dopamine transporters.

Structure

2D Structure

特性

CAS番号 |

24140-98-5 |

|---|---|

分子式 |

C23H23ClN2O5 |

分子量 |

442.9 g/mol |

IUPAC名 |

1-(3-chlorobenzo[b][1]benzoxepin-5-yl)-4-methylpiperazin-4-ium;(Z)-4-hydroxy-4-oxobut-2-enoate |

InChI |

InChI=1S/C19H19ClN2O.C4H4O4/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19;5-3(6)1-2-4(7)8/h2-7,12-13H,8-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChIキー |

OOHVXDUNWCMZCI-BTJKTKAUSA-N |

異性体SMILES |

CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=C\C(=O)O)\C(=O)O |

正規SMILES |

CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O |

同義語 |

2-Chloro-11-(4-methylpiperazino)dibenz(Z)[b,f]oxepin maleate |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Biology of Rmi 61140

Elucidation of Synthetic Pathways for RMI-61140

The primary synthetic pathway for RMI-61140 involves the condensation of 2-chlorodibenz[b,f]oxepin and 4-methylpiperazine. This reaction is typically conducted under anhydrous conditions using a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Catalytic agents, including triethylamine, are employed to facilitate the nucleophilic substitution at the chloro-substituted position of the dibenzoxepin core.

The reaction mechanism involves the activation of the chloro-substituted position on the dibenzoxepin. Subsequently, a base, such as potassium carbonate, deprotonates the amine intermediate, facilitating the formation of a stable carbon-nitrogen bond. The free base is then treated with maleic acid in an ethanol-water mixture to form the maleate (B1232345) salt, which can enhance solubility and stability.

Key parameters influencing the yield and purity of RMI-61140 synthesis include temperature, reaction time, and molar ratio of reactants. Temperatures are typically maintained between 60–80°C to optimize reaction kinetics and minimize side reactions. Reaction times usually range from 12 to 24 hours for complete conversion. A molar ratio of 1:1.2 for the dibenzoxepin derivative to 4-methylpiperazine is often used to ensure an excess of the amine for maximum substitution.

Industrial-scale production of RMI-61140 may involve modifications to laboratory-scale methods to improve efficiency and cost-effectiveness. This can include the use of continuous flow systems in large-scale reactors to maintain consistent temperature and mixing, as well as solvent recovery techniques like distillation for DMF or DMSO. Industrial batches may achieve higher purity through advanced crystallization techniques, such as anti-solvent addition with ethyl acetate.

RMI-61140 can also undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to derivatives with different properties.

Exploration of Structural Analogs and Related Dibenzo[b,f]oxepin and Piperazine (B1678402) Derivatives

Research into RMI-61140 extends to the exploration of its structural analogs and related compounds featuring the dibenzo[b,f]oxepin core and piperazine derivatives. The dibenzo[b,f]oxepine scaffold is a significant framework in medicinal chemistry and is found in some medicinally relevant plants. mdpi.comnih.gov Dibenzo[b,f]oxepine derivatives have demonstrated a range of biological properties, including antipsychotic activity. mdpi.comnih.gov

Design and Synthesis of Dibenzo[b,f]oxepin Core Modifications

The dibenzo[b,f]oxepin core can be synthesized through various methods. Historically, it was first synthesized via the nitration of α, β-diaryl acrylic acids. mdpi.com Other methods include synthesis from 9-hydroxyalkylxanthene via Wagner-Meerwein rearrangement, Ullmann coupling followed by Friedel-Crafts reaction, and ring-closing metathesis. mdpi.com More recent approaches include one-pot syntheses under transition-metal-free conditions involving nucleophilic aromatic substitution followed by Knoevenagel condensation, and intramolecular McMurry reactions using diaryl ethers as substrates. mdpi.com Nickel-catalyzed reductive-Heck reactions have also been demonstrated for the synthesis of functionalized dibenzo[b,e]oxepine scaffolds. researchgate.net

Modifications to the dibenzo[b,f]oxepin core in analogs of RMI-61140 can involve altering substituents on the aromatic rings or modifying the oxepin (B1234782) ring itself. The synthesis of biphenylmethoxydibenzo[b,f]oxepine or photoswitchable fluorinated dibenzo[b,f]oxepine derivatives with azo bonds has been described, highlighting methods for incorporating aryl groups into the dibenzo[b,f]oxepine framework. nih.govmdpi.comnih.gov These modifications can influence the compound's biological activity and physical properties, such as photoswitchable behavior. nih.govmdpi.comnih.gov

Rational Design of Piperazine Ring Substitutions

The piperazine ring is a common motif in many biologically active compounds and FDA-approved drugs. mdpi.comnih.gov The biological and industrial importance of piperazine derivatives has driven the development of various synthetic approaches, primarily relying on cyclization procedures. nih.gov

Rational design of piperazine ring substitutions in RMI-61140 analogs aims to modulate interactions with biological targets and influence pharmacokinetic properties. The piperazine ring in RMI-61140 is substituted with a methyl group at the 4-position. Analogs could explore different alkyl or aryl substituents, or incorporate functional groups to alter properties like lipophilicity, hydrogen bonding capacity, or steric bulk.

Synthetic routes for substituted piperazine derivatives include methods utilizing DABCO (1,4-diazabicyclo[2.2.2]octane) via C-N bond cleavage, which can provide functionalized piperazine derivatives. nih.gov Another approach involves the synthesis of 2,3-substituted piperazine acetic acid esters from 1,2-diamines using an intermolecular aza Michael reaction followed by intramolecular SN2 ring closure. mdpi.com These methodologies allow for the introduction of various substituents onto the piperazine core.

The presence of a piperazine ring in compounds like RMI-61140 suggests potential affinity for certain neurotransmitter receptors, which could impact neurological functions. ontosight.ai

Structure-Activity Relationship (SAR) Studies of RMI-61140 and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of RMI-61140 and its analogs affect their biological activity. This involves correlating specific structural features with observed biological effects.

Correlating Molecular Configuration with Biological Activity

RMI-61140 is described as an orally active neuroleptic compound that exhibits inhibitory effects on spontaneous motility and muscle tone in preclinical models. It is classified as a neuroleptic and is known to modulate central nervous system activity. The mechanism of action of RMI-61140 involves interaction with dopamine (B1211576) receptors, specifically acting as a dopamine D2-like receptor antagonist and showing selectivity for D4 receptors. This interaction affects neurotransmitter signaling pathways.

SAR studies would investigate how changes to the dibenzo[b,f]oxepin core or the piperazine substituent influence this dopamine receptor interaction and the resulting neuroleptic effects. For instance, altering the position or nature of the chlorine atom on the dibenzo[b,f]oxepin core, or modifying the methyl group on the piperazine ring, could impact binding affinity, receptor selectivity, or downstream signaling.

While specific detailed SAR data for RMI-61140 is not extensively available in the provided search results, the general principle of SAR applies: systematic structural modifications are made, and the biological activity of the new compounds is measured to identify which parts of the molecule are crucial for activity and how changes affect potency and selectivity. This often involves synthesizing a series of analogs and testing their activity in relevant biological assays, such as receptor binding studies or functional assays measuring dopamine pathway modulation.

Computational Approaches to Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies utilize computational methods to build mathematical models that correlate structural descriptors of compounds with their biological activity. scribd.comcopernicus.org This allows for the prediction of the activity of new, unsynthesized compounds and can guide the rational design of analogs.

QSAR approaches for RMI-61140 and its analogs would involve:

Defining a set of compounds: Including RMI-61140 and a series of its synthesized or proposed analogs with known biological activity data (e.g., receptor binding affinity, functional potency).

Calculating molecular descriptors: These are numerical values representing various structural, physical, and chemical properties of each molecule, such as molecular weight, lipophilicity (logP), electronic properties, and steric parameters.

Developing a statistical model: Using techniques like multiple linear regression, partial least squares, or machine learning algorithms to find a correlation between the calculated descriptors and the observed biological activity.

Validating the model: Testing the model's predictive power using a separate set of compounds.

Molecular Targets and Receptor Pharmacology of Rmi 61140

Dopamine (B1211576) Receptor System Engagement

The 1975 study suggests that RMI-61140 interacts with the dopamine system, a hallmark of neuroleptic agents. The observed "strong antiapomorphine activity" is a key indicator, as apomorphine (B128758) is a well-known dopamine receptor agonist. By counteracting the effects of apomorphine, RMI-61140 likely acts as an antagonist at dopamine receptors.

The antagonism of apomorphine-induced behaviors by RMI-61140 points towards a direct or indirect blockade of dopamine receptors. The study also draws parallels between RMI-61140 and chlorpromazine (B137089), a first-generation antipsychotic known for its dopamine receptor blocking properties. However, the authors note that RMI-61140 has "less effect on dopamine level" compared to chlorpromazine, suggesting a potentially different or less potent mechanism of action on dopamine metabolism or turnover.

Due to the era in which the primary research was conducted, specific data on the binding affinity and functional antagonism of RMI-61140 at D2-like dopamine receptors (D2, D3, and D4) are not available in the reviewed literature. The anti-apomorphine effects would be consistent with antagonism at D2 receptors, which is a primary mechanism of action for many neuroleptic drugs. However, without specific binding studies, this remains an inference based on its general pharmacological profile.

There is no specific information available in the accessible scientific literature regarding the modulatory effects of RMI-61140 on dopamine receptor subtypes D1, D3, D4, and D5. The distinction and characterization of these receptor subtypes occurred after the publication of the main study on RMI-61140, and no follow-up research appears to have been published.

G Protein-Coupled Receptor (GPCR) Signaling Pathway Regulation

Dopamine receptors are a class of G protein-coupled receptors (GPCRs). While the antagonism of dopamine receptors by RMI-61140 implies an interaction with GPCR signaling, the specifics of this interaction are not detailed in the available literature.

No studies have been found that analyze the downstream signaling cascades affected by RMI-61140. Research into the intricate intracellular signaling pathways, such as the activation or inhibition of various G proteins and their subsequent effectors, was not a focus of the initial pharmacological screening of this compound.

The modulation of adenylyl cyclase activity is a key downstream effect of dopamine receptor activation (D1-like receptors stimulate, and D2-like receptors inhibit adenylyl cyclase). However, there is no available research that specifically investigates the effect of RMI-61140 on adenylyl cyclase activity.

Summary of Available Pharmacological Data

The table below summarizes the limited pharmacological findings for RMI-61140 based on the available 1975 study.

| Pharmacological Parameter | Finding for RMI-61140 | Source |

| General Dopamine Receptor Interaction | Exhibits "strong antiapomorphine activity," suggesting dopamine receptor antagonism. | Coscia et al., 1975 |

| Effect on Brain Catecholamines | Similar to chlorpromazine, but with "less effect on dopamine level." | Coscia et al., 1975 |

| Dopamine Receptor Subtype Specificity | No specific data available. | - |

| GPCR Signaling Pathway Regulation | No specific data available. | - |

| Adenylyl Cyclase Modulation | No specific data available. | - |

Interplay with Neuronal Signaling Networks

The antagonistic action of RMI-61140 at D2-like dopamine receptors has direct consequences on intracellular neuronal signaling pathways. A primary signaling network affected is the adenylyl cyclase pathway.

D2-like receptors are coupled to inhibitory G proteins (Gi/o). When activated by dopamine, these receptors inhibit the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). By acting as an antagonist, RMI-61140 would prevent this dopamine-induced inhibition. Consequently, its presence would lead to a relative disinhibition of adenylyl cyclase, thereby modulating cAMP levels and downstream signaling cascades.

The modulation of cAMP levels influences the activity of protein kinase A (PKA), which in turn phosphorylates numerous downstream targets, including transcription factors that regulate gene expression. This intricate interplay within neuronal signaling networks ultimately underlies the physiological and behavioral effects observed with neuroleptic agents.

Further research, including in vitro functional assays, would be necessary to quantify the precise impact of RMI-61140 on adenylyl cyclase activity and cAMP signaling pathways.

Cellular and Biochemical Mechanisms Mediated by Rmi 61140

Elucidation of Intracellular Signaling Pathways Affected by RMI-61140

The antagonism of D2 and D4 receptors by RMI-61140 is expected to modulate key intracellular signaling cascades, primarily the cyclic AMP (cAMP) pathway and intracellular calcium homeostasis.

Dopamine (B1211576) D2-like receptors, including D2 and D4 subtypes, are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins psychopharmacologyinstitute.com. Activation of these receptors by dopamine typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cAMP. This results in decreased intracellular levels of this second messenger.

By acting as an antagonist, RMI-61140 would bind to these receptors without activating them, thereby preventing dopamine from exerting its inhibitory effect on adenylyl cyclase. Consequently, the administration of RMI-61140 could lead to a disinhibition of this enzyme, resulting in an increase in intracellular cAMP levels. This elevation in cAMP would, in turn, activate protein kinase A (PKA), which can phosphorylate a multitude of downstream protein targets, influencing various cellular processes.

Table 1: Predicted Impact of RMI-61140 on the cAMP Pathway

| Molecular Target | Action of Dopamine (Agonist) | Predicted Action of RMI-61140 (Antagonist) | Consequence |

| Dopamine D2/D4 Receptor | Activation | Blockade | Prevents dopamine-mediated inhibition |

| Gαi/o Protein | Activation | Inhibition | Prevents inhibition of adenylyl cyclase |

| Adenylyl Cyclase | Inhibition | Disinhibition | Increased cAMP production |

| Cyclic AMP (cAMP) | Decrease | Increase | Activation of PKA |

| Protein Kinase A (PKA) | Decreased activity | Increased activity | Phosphorylation of downstream targets |

The regulation of intracellular calcium (Ca2+) is a complex process influenced by various signaling pathways, including those modulated by dopamine receptors. D2-like receptor stimulation has been shown to influence intracellular calcium levels, in some cases by increasing potassium currents and suppressing calcium currents, leading to cellular hyperpolarization mdpi.com.

As an antagonist, RMI-61140 would block these effects. By preventing dopamine-induced modulation of ion channels, RMI-61140 could indirectly affect intracellular calcium concentrations. For instance, by blocking the D2-like receptor-mediated opening of potassium channels, RMI-61140 might prevent membrane hyperpolarization, which could in turn influence the activity of voltage-gated calcium channels. The stimulation of D1-like receptors, which are often co-expressed with D2-like receptors, can lead to the mobilization of intracellular calcium stores via the activation of phospholipase C mdpi.com. While RMI-61140 does not directly target D1-like receptors, its blockade of D2-like receptors could potentially alter the balance of signaling through these parallel pathways, indirectly impacting calcium homeostasis.

Receptor Internalization and Trafficking Dynamics

The continuous exposure of GPCRs to their agonists typically leads to receptor desensitization and internalization, a process that removes receptors from the cell surface to attenuate signaling. As an antagonist, RMI-61140 would not be expected to induce receptor internalization in the same manner as an agonist. In fact, by occupying the receptor binding site, it might prevent agonist-induced internalization. However, some antagonist drugs have been shown to influence receptor trafficking in complex ways. Without specific studies on RMI-61140, its precise impact on D2 and D4 receptor internalization and trafficking dynamics remains speculative.

Impact on Neurotransmitter Release and Reuptake Mechanisms

Dopamine D2 receptors are prominently located presynaptically, where they function as autoreceptors to inhibit the release of dopamine from nerve terminals. By blocking these presynaptic D2 autoreceptors, RMI-61140 would be expected to increase the synthesis and release of dopamine in certain brain regions. This is a well-established mechanism for many D2 receptor antagonists. The increased synaptic dopamine would then compete with RMI-61140 for binding to postsynaptic receptors. RMI-61140 is not known to directly interact with dopamine transporters, the primary mechanism for dopamine reuptake. Therefore, its primary effect on neurotransmitter dynamics is likely mediated through the modulation of release.

Transcriptomic and Proteomic Analysis of Cellular Responses

To date, there are no publicly available transcriptomic or proteomic studies that have specifically investigated the cellular responses to RMI-61140. Such analyses would be invaluable for providing a comprehensive and unbiased view of the genes and proteins whose expression is altered by this compound. This would help to identify novel signaling pathways and cellular processes affected by D2 and D4 receptor blockade and could reveal potential off-target effects. Future research employing these techniques would be crucial for a more complete understanding of the molecular pharmacology of RMI-61140.

Preclinical Pharmacological Characterization of Rmi 61140

In Vitro Pharmacological Profiling

In vitro studies are crucial for understanding the direct interactions of a compound with molecular targets and cellular systems outside of a living organism. flybase.org This profiling helps to identify potential mechanisms of action and selectivity.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a standard method used to determine the affinity of a compound for specific receptors. These assays typically involve using a radioactively labeled ligand that binds to the receptor, and then measuring the displacement of this radioligand by the test compound. This allows for the determination of binding parameters such as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), which reflect the compound's affinity for the receptor.

Research indicates that RMI-61140 interacts with dopamine (B1211576) receptors. wikipedia.orgwikipedia.org Specifically, it has been described as a dopamine D2-like receptor antagonist and has shown selectivity for D4 receptors. wikipedia.orgwikipedia.org Competitive binding assays can be employed to confirm the selectivity profile of the compound across various dopamine receptor subtypes and potentially other neurotransmitter receptors. wikipedia.org While the interaction with dopamine receptors is reported, specific quantitative binding affinity data (e.g., Ki or IC50 values) for RMI-61140 across a comprehensive panel of receptors were not detailed in the available information.

Functional Cell-Based Assays (e.g., reporter gene assays)

Functional cell-based assays are utilized to assess the biological activity of a compound by measuring its effect on cellular processes or signaling pathways. These assays can provide insights into whether a compound acts as an agonist, antagonist, or modulator of a specific target. Reporter gene assays, for instance, can be used to measure the activation or inhibition of signaling pathways downstream of a receptor by linking a reporter gene expression to the pathway's activity.

While functional assays are a key component of preclinical profiling, specific data detailing the results of functional cell-based assays, such as reporter gene assays, conducted with RMI-61140 were not available in the consulted literature.

Assessment of RMI-61140's Influence on Cellular Viability and Function

Assessing the influence of a compound on cellular viability and function in vitro is a critical step in preclinical evaluation to identify potential cytotoxicity or other cellular effects. Various methods, including metabolic activity assays (e.g., MTT, MTS, resazurin-based assays), assays measuring membrane integrity (e.g., trypan blue exclusion, propidium (B1200493) iodide staining), and assays detecting ATP content, are commonly used to evaluate cell viability. These assays help to determine if a compound is toxic to cells or affects their basic metabolic processes.

Although RMI-61140's in vivo effects suggest an influence on neuronal and muscular function wikipedia.orgwikipedia.orgmims.com, direct data from in vitro cellular viability or detailed functional assays specifically examining RMI-61140's impact on cell survival or function in isolated cell systems were not found in the available search results.

In Vivo Neuropharmacological Assessments in Animal Models

In vivo studies in animal models, particularly murine models, are essential for evaluating the effects of a compound on complex biological systems and behaviors. nih.govflybase.org Neuropharmacological assessments in these models help to understand a compound's impact on the central nervous system and motor function. wikipedia.org

Behavioral Phenotyping: Effects on Spontaneous Motility in Murine Models

Spontaneous motility is a fundamental behavior in rodents that can be assessed to evaluate the central nervous system activity of a compound. Changes in spontaneous motility can indicate sedative, stimulant, or neuroleptic properties. wikipedia.org Open-field tests are a common method used to measure spontaneous locomotor activity in rodents. wikipedia.org

Studies have consistently shown that RMI-61140 decreases spontaneous motility in mice. wikipedia.orgwikipedia.orgmims.com This observed reduction in activity is a notable neuropharmacological effect of the compound in murine models.

| Effect on Spontaneous Motility (Murine Models) |

| Decreased Spontaneous Motility |

Motor Function Analysis: Modulation of Muscle Tone in Murine Models

Assessment of muscle tone is another important aspect of neuropharmacological evaluation in animal models, as it can reveal effects on the motor system. Compounds with neuroleptic or sedative properties often influence muscle tone. wikipedia.org Assays such as the rotarod test can be used to evaluate motor coordination and muscle tone. wikipedia.org

Sedative Effects: Influence on Barbiturate-Induced Sleep in Preclinical Models

Preclinical studies have indicated that RMI-61140 possesses sedative properties. A key finding supporting this is the observation that RMI-61140 increases the duration of sleep induced by barbiturates. medchemexpress.commedchemexpress.comfelixbio.cn This effect suggests a potential interaction with pathways involved in sleep regulation or potentiation of the hypnotic effects of barbiturates.

Oculomotor Effects: Induction of Eyelid Ptosis in Preclinical Models

Investigations into the oculomotor effects of RMI-61140 in preclinical models have demonstrated its ability to cause eyelid ptosis. medchemexpress.commedchemexpress.comfelixbio.cn Eyelid ptosis, or drooping of the upper eyelid, is a pharmacological effect sometimes associated with compounds affecting the nervous system, particularly those influencing monoaminergic systems.

Investigations in Established Animal Models Relevant to Schizophrenia Research

RMI-61140 has been utilized in schizophrenia research using established animal models. medchemexpress.commedchemexpress.commedchemexpress.eu Its classification as a neuroleptic aligns with the therapeutic approaches for schizophrenia, a disorder where dopamine dysregulation is considered to play a critical role. Studies indicate that the mechanism of action of RMI-61140 involves interaction with dopamine receptors. It functions as a dopamine D2-like receptor antagonist and also exhibits selectivity for D4 receptors. These receptor interactions are relevant to the pharmacological profiles of agents used in the context of schizophrenia.

Advanced Methodologies for Rmi 61140 Research

Application of Advanced Imaging Techniques for Preclinical Receptor Occupancy and Distribution

There is no publicly available scientific literature detailing the use of advanced imaging techniques, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), to study RMI-61140. Consequently, crucial data on its in vivo receptor occupancy, biodistribution, and pharmacokinetics in preclinical models are absent. Research in this area would typically involve radiolabeling RMI-61140 and administering it to animal models to visualize and quantify its binding to specific neuroreceptors, particularly dopamine (B1211576) receptors, in the brain. Such studies are fundamental for understanding the compound's therapeutic window and potential side effects.

Computational Chemistry and Molecular Modeling

Detailed computational studies on RMI-61140 are not found in the existing scientific literature. This includes a lack of information in the following key areas:

Ligand-Receptor Docking and Scoring Methodologies

There are no published studies that have utilized computational docking to predict the binding affinity and orientation of RMI-61140 with its putative receptor targets, such as the dopamine D2 receptor. Such simulations are instrumental in understanding the molecular interactions that govern the compound's pharmacological activity.

Systems Biology Approaches: Metabolomics and Proteomics for Pathway Mapping

No studies have been published that apply systems biology approaches to understand the broader biological impact of RMI-61140. Both metabolomic and proteomic analyses, which would identify changes in small molecule metabolites and protein expression profiles in response to the compound, are absent from the literature. These approaches are vital for mapping the downstream signaling pathways affected by RMI-61140 and for identifying potential biomarkers of its efficacy or toxicity.

Future Directions and Research Opportunities for Rmi 61140

Bridging Mechanistic Gaps in RMI-61140 Action

A critical area for future research is the precise elucidation of RMI-61140's molecular mechanism of action. While it is known to modulate central nervous system activity and exhibit antagonistic effects on dopamine (B1211576) receptors, the specific receptor subtypes and downstream signaling pathways involved require further investigation. Unlike compounds with clearly defined targets like GBR 12783 (dopamine transporter selective) or Apomorphine (B128758) (dopamine receptor agonist), RMI-61140's exact binding sites and the cascade of events following interaction remain to be fully characterized. Bridging this mechanistic gap is essential for understanding how RMI-61140 exerts its neuroleptic and motor inhibitory effects and for predicting potential off-target effects. Future studies could employ techniques such as receptor binding assays, functional assays, and proteomic approaches to identify its primary and secondary targets and map the relevant signaling networks.

Identification of Novel Preclinical Biomarkers for Efficacy

Identifying reliable preclinical biomarkers for RMI-61140 efficacy is crucial for streamlining future drug development and clinical translation. Biomarkers can provide early indicators of therapeutic response, help select appropriate patient populations, and monitor disease progression or treatment effects. mdbneuro.combeacon-intelligence.com Given RMI-61140's observed effects on spontaneous motility and muscle tone in mice, potential preclinical biomarkers could include quantitative measures of motor activity, changes in specific neurotransmitter levels or receptor expression in relevant brain regions, or alterations in neural circuit activity. Research into biomarkers for other neurological and psychiatric conditions, such as neuroinflammation or neurodegeneration markers in Alzheimer's or Huntington's disease, could offer insights into potential avenues for RMI-61140 biomarker discovery. mdbneuro.comnih.govnih.gov Future research should focus on validating potential biomarkers in relevant preclinical models and assessing their correlation with observed behavioral and physiological effects of RMI-61140. criver.com

Strategies for Rational Design of Improved Analogs with Enhanced Specificity

Development of Advanced Preclinical Disease Models for Comprehensive Evaluation

The development and utilization of more advanced preclinical disease models are essential for a comprehensive evaluation of RMI-61140's therapeutic potential and for better predicting clinical outcomes. While current research has utilized in vivo rodent models to assess neuroinhibitory effects, future studies could benefit from models that more closely mimic the complexity of human neurological and psychiatric disorders. This could include genetically modified rodent models that recapitulate specific aspects of diseases like schizophrenia or models incorporating human induced pluripotent stem cell-derived neurons or organoids to study RMI-61140's effects on human neural circuits. insights.bio Advanced models can provide a more nuanced understanding of RMI-61140's effects on complex behaviors, cognitive function, and underlying neuropathology, facilitating a more robust assessment of its potential therapeutic utility.

Q & A

Q. What are standard experimental protocols for assessing RMI-61140’s neuroinhibitory effects in preclinical models?

- Methodological Answer : Begin with in vivo rodent models (e.g., mice) to evaluate spontaneous motility and muscle tone reduction, as these are primary endpoints for neuroinhibitory activity. Use dose-response studies starting at 1–5 mg/kg (oral administration), with positive controls (e.g., apomorphine for dopamine receptor agonism) and vehicle controls. Measure behavioral outcomes via open-field tests or rotarod assays, ensuring blinding and randomization to minimize bias. Include pharmacokinetic analysis to correlate plasma concentrations with observed effects .

Q. How should researchers determine appropriate dosage ranges for RMI-61140 in initial studies?

- Methodological Answer : Start with literature-derived IC₅₀ values (e.g., 1.2–1.8 nM for dopamine uptake inhibition in rodent models) to estimate effective doses. Adjust for bioavailability using allometric scaling from in vitro to in vivo models. Conduct pilot studies with 3–4 dose levels to establish a dose-response curve, prioritizing subchronic administration (3–7 days) to assess acute vs. sustained effects. Monitor for off-target actions via receptor profiling assays (e.g., dopamine D1/D2, serotonin receptors) .

Q. What are critical parameters for validating RMI-61140’s pharmacological specificity?

- Methodological Answer : Use competitive binding assays to confirm selectivity for dopamine transporters over related targets (e.g., norepinephrine or serotonin transporters). Employ knockout rodent models (e.g., DAT-KO mice) to isolate RMI-61140’s mechanism. Cross-validate findings with functional MRI or microdialysis to measure extracellular dopamine levels in striatal regions .

Advanced Research Questions

Q. How can researchers resolve contradictions in RMI-61140’s efficacy data across different animal models?

- Methodological Answer : Apply meta-analysis frameworks to compare datasets (e.g., murine vs. primate models). Stratify results by variables such as species-specific metabolic pathways, dosing regimens, or environmental factors (e.g., stress-induced hyperlocomotion). Use Bayesian statistics to quantify uncertainty and identify confounding variables. Replicate conflicting experiments under standardized conditions, adhering to ARRIVE guidelines for preclinical reporting .

Q. What methodologies are recommended for investigating RMI-61140’s long-term neuroadaptive responses?

- Methodological Answer : Design longitudinal studies with chronic administration (4–12 weeks) in transgenic models (e.g., tauopathy or Parkinsonian mice). Employ transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to track dopamine transporter expression and post-translational modifications. Pair with behavioral sensitization assays to correlate molecular changes with functional outcomes. Include washout periods to assess reversibility of effects .

Q. How should researchers address variability in RMI-61140’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific distribution, accounting for blood-brain barrier permeability. Validate models with in situ perfusion techniques or PET imaging. Apply population PK analysis to identify covariates (e.g., age, sex) influencing inter-individual variability. Cross-reference with human hepatocyte data for translational relevance .

Data Analysis and Reproducibility

Q. What statistical approaches are optimal for analyzing RMI-61140’s dose-dependent effects?

- Methodological Answer : Use mixed-effects models to handle repeated-measures data (e.g., daily behavioral scores). Apply non-linear regression for dose-response curves (Hill equation) and calculate AUC for cumulative effects. Adjust for multiple comparisons via false discovery rate (FDR) correction. Share raw datasets and analysis code in repositories like Figshare to enhance reproducibility .

Q. How can researchers ensure rigor when comparing RMI-61140 to other neuroinhibitors (e.g., GBR 12783)?

- Methodological Answer : Conduct head-to-head studies under identical experimental conditions. Use equieffective doses based on IC₅₀ ratios and include isobolographic analysis to assess synergistic/additive interactions. Validate findings with ex vivo brain slice electrophysiology to measure transporter inhibition kinetics .

Ethical and Reporting Standards

Q. What are the ethical considerations for long-term RMI-61140 studies in animal models?

- Methodological Answer : Follow institutional guidelines for humane endpoints (e.g., weight loss >20%, severe motor deficits). Use non-invasive monitoring (e.g., video tracking) to minimize stress. Report compliance with ARRIVE 2.0 guidelines, including sample size justification and randomization protocols. Pre-register study designs on platforms like OSF to reduce bias .

Q. How should researchers document RMI-61140’s synthesis and purity for reproducibility?

- Methodological Answer :

Provide detailed HPLC/LC-MS chromatograms, NMR spectra, and elemental analysis in supplementary materials. Specify batch-to-batch variability (<5% purity deviation) and storage conditions (e.g., -20°C in inert atmosphere). Reference synthetic protocols against peer-reviewed methods (e.g., USP guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。